Cas no 83722-15-0 (4(3H)-Quinazolinone,2-[4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-6-methoxy-3-methyl-,hydrochloride (1:2))

4(3H)-Quinazolinone,2-[4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-6-methoxy-3-methyl-,hydrochloride (1:2) structure
83722-15-0 structure
Product name:4(3H)-Quinazolinone,2-[4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-6-methoxy-3-methyl-,hydrochloride (1:2)
CAS No:83722-15-0
MF:C30H37Cl2N3O6
MW:606.537286520004
CID:725129
PubChem ID:3068713

4(3H)-Quinazolinone,2-[4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-6-methoxy-3-methyl-,hydrochloride (1:2) Chemical and Physical Properties

Names and Identifiers

    • 4(3H)-Quinazolinone,2-[4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-6-methoxy-3-methyl-,hydrochloride (1:2)
    • 2-[4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]-6-methoxy-3-methylquinazolin-4-one,dihydrochloride
    • 4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamin o)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride
    • 4(3H)-Quinazolinone,2-[4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-6-methoxy-3-methyl-,hydrochl
    • SCHEMBL10769927
    • 4(3H)-Quinazolinone,2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamin o)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-,dihydrochloride
    • 83722-15-0
    • 4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride
    • 2-[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl](methyl)amino}-2-hydroxypropoxy)phenyl]-6-methoxy-3-methylquinazolin-4(3H)-one--hydrogen chloride (1/2)
    • DTXSID501003737
    • Inchi: InChI=1S/C30H35N3O6.2ClH/c1-32(15-14-20-6-13-27(37-4)28(16-20)38-5)18-22(34)19-39-23-9-7-21(8-10-23)29-31-26-12-11-24(36-3)17-25(26)30(35)33(29)2;;/h6-13,16-17,22,34H,14-15,18-19H2,1-5H3;2*1H
    • InChI Key: VBUXKMVYLBCERW-UHFFFAOYSA-N
    • SMILES: CN1C(=NC2=C(C1=O)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(CN(C)CCC4=CC(=C(C=C4)OC)OC)O.Cl.Cl

Computed Properties

  • Exact Mass: 605.20600
  • Monoisotopic Mass: 605.206
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 12
  • Complexity: 804
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93.1Ų

Experimental Properties

  • Boiling Point: 707.6°C at 760 mmHg
  • Flash Point: 381.8°C
  • PSA: 95.28000
  • LogP: 5.14450

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